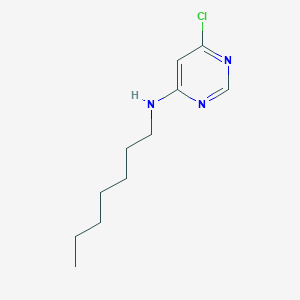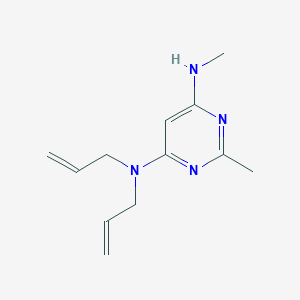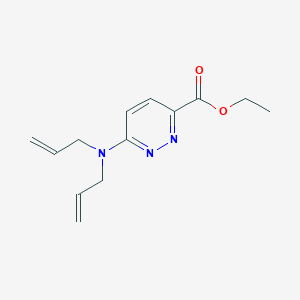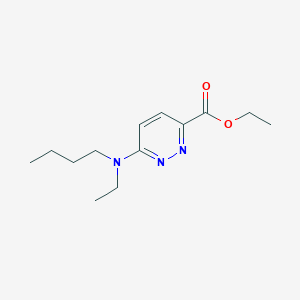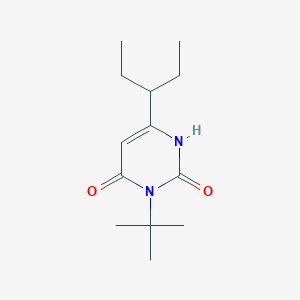
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-TBP) is a synthetic compound that has been studied for its potential applications in both scientific research and laboratory experiments. 3-TBP is a member of the tetrahydropyrimidine family of compounds, which are known for their interesting chemical properties and potential for use in various applications. The synthesis of 3-TBP is relatively simple and can be achieved through the reaction of a tert-butyl halide and a pentan-3-yl halide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis and structural characterization of compounds with structural motifs similar to 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. For example, the work by Opozda et al. explores the synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, providing insights into the molecular structure and hydrogen-bonding characteristics of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Similarly, Mahmudov et al. discuss the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, shedding light on their synthesis, characterization, and thermal stability (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).
Molecular Packing and Stability
Research by Didierjean et al. on tert-butyl 6-isobutyl-2,4-dioxopiperidine-1-carboxylate compounds demonstrates the molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure. This study offers insights into the stability and structural characteristics of similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Magnetic and Electronic Structures
Yadav et al. present the synthesis, magnetism, and structural analysis of tetranuclear and pentanuclear compounds of rare-earth metals. Their findings contribute to understanding the magnetic interactions and electronic structures of complex compounds, which could be analogous to the properties of 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Yadav, Mondal, Mereacre, Jana, Powell, & Roesky, 2015).
Eigenschaften
IUPAC Name |
3-tert-butyl-6-pentan-3-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-6-9(7-2)10-8-11(16)15(12(17)14-10)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAVNWAJCQYXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)N(C(=O)N1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





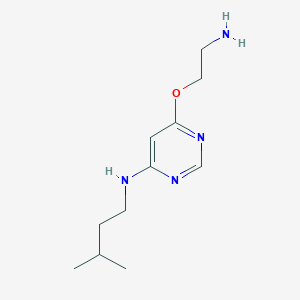
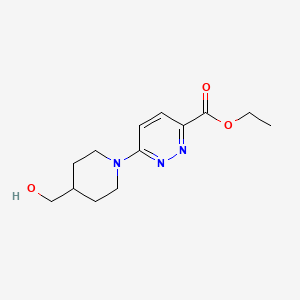
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
